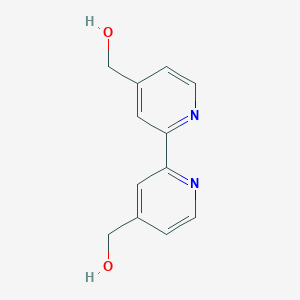

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-[4-(hydroxymethyl)pyridin-2-yl]pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-6,15-16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXGRDMHWYLJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457260 | |

| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109073-77-0 | |

| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine, a versatile bipyridine derivative with significant applications in coordination chemistry, materials science, and as a scaffold in drug design.[1][2] The compound's hydroxymethyl groups offer reactive sites for further functionalization, making it a valuable building block for creating complex molecules with tailored properties.[3] This guide provides detailed experimental protocols for its synthesis, summarizes key quantitative data, and visualizes the synthetic pathway and a relevant biological signaling pathway.

Core Synthesis Route

The most prevalent and well-documented synthetic pathway to this compound commences with the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine.[4] The synthesis involves a three-step process:

-

Oxidation: The methyl groups of 4,4'-dimethyl-2,2'-bipyridine are oxidized to carboxylic acids to form 2,2'-bipyridine-4,4'-dicarboxylic acid.

-

Esterification: The dicarboxylic acid is then converted to its diethyl ester, diethyl 2,2'-bipyridine-4,4'-dicarboxylate, through a Fischer esterification reaction.

-

Reduction: Finally, the diethyl ester is reduced to the target molecule, this compound.

This multi-step approach allows for the reliable production of the desired diol with manageable reaction conditions.[5]

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of this compound.

Step 1: Oxidation of 4,4'-Dimethyl-2,2'-bipyridine

This procedure outlines the oxidation of the methyl groups to carboxylic acids using a strong oxidizing agent.

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine in water.

-

Slowly add potassium permanganate to the solution in portions. The reaction is exothermic and should be controlled.

-

Heat the mixture to reflux with vigorous stirring. Continue heating until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to precipitate the 2,2'-bipyridine-4,4'-dicarboxylic acid.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of 2,2'-Bipyridine-4,4'-dicarboxylic acid

This protocol describes the conversion of the dicarboxylic acid to its diethyl ester via Fischer esterification.

Materials:

-

2,2'-Bipyridine-4,4'-dicarboxylic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in an excess of anhydrous ethanol in a round-bottom flask fitted with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by the dissolution of the starting material. Reflux for several hours to ensure complete esterification.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the diethyl ester with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield diethyl 2,2'-bipyridine-4,4'-dicarboxylate.

Step 3: Reduction of Diethyl 2,2'-bipyridine-4,4'-dicarboxylate

This final step involves the reduction of the diethyl ester to the target diol.

Materials:

-

Diethyl 2,2'-bipyridine-4,4'-dicarboxylate

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve diethyl 2,2'-bipyridine-4,4'-dicarboxylate in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add sodium borohydride (approximately 26 equivalents) to the solution.

-

Reflux the reaction mixture for 3 hours.[6]

-

After cooling the mixture to room temperature, quench the excess sodium borohydride by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

-

Remove the ethanol by evaporation under reduced pressure.

-

The resulting solid can be purified by recrystallization to yield pure this compound.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product. While specific yields for the oxidation and esterification of the bipyridine substrates can vary, the reduction step is reported to proceed with good efficiency.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 4,4'-Dimethyl-2,2'-bipyridine | C₁₂H₁₂N₂ | 184.24 | 175-178 | White to off-white crystalline powder |

| This compound | C₁₂H₁₂N₂O₂ | 216.24 | 174 | White to off-white crystal[1] |

Characterization Data for this compound:

While extensively characterized in the literature by various spectroscopic methods, publicly available spectra are limited. The molecular structure is typically confirmed by elemental analysis, IR, ¹H NMR, and MS spectra.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of this compound from 4,4'-dimethyl-2,2'-bipyridine.

Relevant Signaling Pathway: Inhibition of Viral Replication

Bipyridine derivatives have been investigated for their potential as antiviral agents. Some studies suggest that these compounds can inhibit the replication of viruses, such as Dengue virus, by antagonizing the dopamine D4 receptor (DRD4) and subsequently interfering with the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][8] This pathway is often exploited by viruses for their replication. The following diagram illustrates a simplified representation of this signaling cascade and the potential point of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Insights into the MAPK Cascade during Viral Infection: Potential Crosstalk between HCQ and HCQ Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 109073-77-0 | Benchchem [benchchem.com]

- 7. This compound | C12H12N2O2 | CID 11160239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physicochemical Properties of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine is a functionalized bipyridine derivative that serves as a versatile building block in coordination chemistry, materials science, and pharmaceutical research.[1] Its bipyridine core provides a robust scaffold for creating complex molecular architectures, while the hydroxymethyl groups at the 4 and 4' positions offer reactive sites for further functionalization.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential mechanism of action as a replication inhibitor in cancer therapy.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values are a compilation of data from various sources and may vary based on experimental conditions and purity.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂[2] |

| Molecular Weight | 216.24 g/mol [2] |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 170.6-171.4 °C[2] |

| Boiling Point (Predicted) | 450.4 ± 40.0 °C[2] |

| Density (Predicted) | 1.281 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 12.94 ± 0.10[2] |

Table 2: Solubility Profile

| Solvent | Solubility |

| Methanol | Soluble[2] |

| Water | Data not available |

| Ethanol | Data not available |

| DMSO | Data not available |

| Other Polar Solvents | Expected to have moderate solubility due to the hydroxyl groups.[4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of a dicarboxylate precursor.[2]

Materials:

-

Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in anhydrous ethanol to form a suspension.[2]

-

Add sodium borohydride to the suspension.[2]

-

Reflux the reaction mixture for approximately 3 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Quench the excess sodium borohydride by adding a saturated solution of ammonium chloride.[2]

-

Remove the ethanol by evaporation under reduced pressure to yield the crude product.[2]

-

The final product can be further purified by recrystallization.

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques. While specific peak data from the searches is limited, a general description of expected spectral features is provided.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bipyridine rings and the protons of the hydroxymethyl groups. The aromatic protons would likely appear in the downfield region (typically 7-9 ppm), and their splitting patterns would provide information about their positions on the rings. The methylene protons of the hydroxymethyl groups would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region (typically 4-5 ppm), and the hydroxyl protons would appear as a broad singlet.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching of the hydroxyl groups. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations of the bipyridine core would appear in the 1400-1600 cm⁻¹ region. A strong band around 1000-1100 cm⁻¹ would be indicative of the C-O stretching of the primary alcohol groups.

-

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption bands corresponding to the π→π* transitions of the bipyridine aromatic system. For the parent 4,4'-bipyridine, absorption maxima are observed around 240 nm.[5] The hydroxymethyl substituents may cause a slight shift in the absorption wavelength.

Application in Drug Development: A Potential Replication Inhibitor

This compound has been identified as a replication inhibitor with potential applications in the treatment of cancer and metabolic disorders.[6] While the precise molecular target and signaling pathway are not yet fully elucidated for this specific compound, its classification as a replication inhibitor suggests a mechanism that interferes with the DNA synthesis process, which is a hallmark of rapidly proliferating cancer cells.

DNA replication is a complex process involving numerous enzymes and proteins.[7] Inhibitors of this process can act through various mechanisms, such as direct inhibition of DNA polymerases, intercalation into the DNA helix, or disruption of the synthesis of nucleotide precursors.[8][9]

Potential Signaling Pathway Inhibition

Given its role as a replication inhibitor, this compound could potentially exert its anticancer effects by targeting key components of the DNA replication machinery. The following diagram illustrates a generalized signaling pathway for DNA replication and highlights potential points of inhibition.

Caption: Potential mechanism of action for this compound.

This proposed mechanism suggests that this compound may inhibit DNA polymerase, a critical enzyme in the DNA replication process. By blocking this enzyme, the compound would halt DNA synthesis, leading to cell cycle arrest and ultimately preventing the proliferation of cancer cells. Further research is necessary to validate this specific target and to explore other potential mechanisms of action.

Conclusion

This compound is a molecule of significant interest with a range of applications stemming from its unique structural features. This guide provides a foundational understanding of its physicochemical properties and offers detailed protocols for its synthesis and characterization. Its potential as a DNA replication inhibitor highlights its promise in the field of drug development, warranting further investigation into its precise biological mechanisms. The information presented herein is intended to support researchers and scientists in their endeavors to utilize this versatile compound for the advancement of science and medicine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 109073-77-0 [chemicalbook.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CAS 81998-04-1: 4′-Methyl[2,2′-bipyridine]-4-methanol [cymitquimica.com]

- 5. 4,4'-Bipyridine [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are DNA inhibitors and how do they work? [synapse.patsnap.com]

- 9. microbenotes.com [microbenotes.com]

An In-Depth Technical Guide to 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine (CAS: 109073-77-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine is a versatile organic compound that serves as a crucial building block and ligand in various scientific disciplines. Its unique structure, featuring a bipyridyl core functionalized with hydroxymethyl groups, allows for a wide range of applications, including the synthesis of pharmaceutical intermediates, the construction of advanced materials such as metal-organic frameworks (MOFs), and as a ligand in coordination chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and key applications, with a focus on its relevance to research and development.

Chemical and Physical Properties

This compound is typically an off-white powder or crystalline solid.[2] The presence of the bipyridine moiety provides strong chelating properties for various metal ions, while the hydroxymethyl groups offer reactive sites for further functionalization, enhancing its utility as a molecular scaffold.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 109073-77-0 | [4] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |

| Molecular Weight | 216.24 g/mol | [4] |

| Appearance | White to off-white powder/crystal | [2][5] |

| Melting Point | 170.6-171.4 °C | [5] |

| Boiling Point | 450.4 ± 40.0 °C (Predicted) | [5] |

| Density | 1.281 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| Infrared (IR) Spectroscopy | Data not available in the search results. |

| Mass Spectrometry (MS) | Data not available in the search results. |

Note: While the synthesis literature confirms characterization by these methods, specific peak data was not available in the provided search results.[1][6]

Synthesis Protocols

There are several established methods for the synthesis of this compound. Two common routes are detailed below.

Method 1: Reduction of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate

This method involves the reduction of the corresponding diester using a hydride reducing agent.

Experimental Protocol:

-

Dissolve diethyl [2,2'-bipyridine]-4,4'-dicarboxylate (567 mg, 1.89 mmol) in anhydrous ethanol (34 mL) to form a suspension.

-

Add sodium borohydride (1.87 g, 49 mmol) to the suspension.

-

Reflux the reaction mixture for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the excess sodium borohydride by adding a saturated aqueous solution of ammonium chloride (24 mL).

-

Remove the ethanol by evaporation under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.[7]

Method 2: From 4,4'-Dimethyl-2,2'-bipyridine

This synthetic route involves a multi-step process starting from the more readily available 4,4'-dimethyl-2,2'-bipyridine.[1][6]

Experimental Workflow Diagram:

Caption: Synthesis workflow from 4,4'-dimethyl-2,2'-bipyridine.

Note: A detailed, step-by-step experimental protocol for this multi-step synthesis was not available in the provided search results.

Applications in Research and Development

Pharmaceutical Intermediates and Drug Design

This compound is a valuable intermediate in the pharmaceutical industry.[2] Its bipyridine core can serve as a scaffold for interacting with biological targets, and the hydroxyl groups allow for further chemical modifications to optimize pharmacokinetic properties.[2] The compound has been investigated for its potential as a replication inhibitor, showing promise in the context of cancer and metabolic disorders.[2][7]

Coordination Chemistry and Catalysis

As a bidentate ligand, this compound forms stable complexes with a variety of metal ions.[3] These metal complexes are of significant interest in the development of novel catalysts for organic synthesis and in the study of fundamental metal-ligand interactions.[3] The hydroxyl functionalities can also be used to tune the electronic properties of the resulting metal complexes.

Materials Science: Metal-Organic Frameworks (MOFs)

The rigid structure and functional groups of this compound and its derivatives make them excellent building blocks for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.

Experimental Protocol for MOF Synthesis (Illustrative Example):

The following is a general protocol for the synthesis of a MOF using a bipyridine-based ligand. Specific conditions will vary depending on the metal salt and desired MOF structure.

-

In a vial, dissolve the metal salt (e.g., a lanthanide salt) and this compound in a suitable solvent or solvent mixture (e.g., DMF/water).

-

Seal the vial and place it in a programmable oven.

-

Heat the mixture to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

-

Allow the vessel to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a suitable solvent (e.g., DMF, followed by ethanol) to remove unreacted starting materials.

-

Dry the crystals under vacuum.

Logical Diagram for MOF Self-Assembly:

Caption: Self-assembly of a Metal-Organic Framework.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation.[4]

Table 3: GHS Hazard Information

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Data from the European Chemicals Agency (ECHA) C&L Inventory.[4]

Recommended Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[4]

Conclusion

This compound (CAS: 109073-77-0) is a compound of significant interest to the scientific community, particularly in the fields of drug discovery, materials science, and catalysis. Its versatile chemical nature, stemming from the combination of a bipyridine core and reactive hydroxymethyl groups, allows for its use in a multitude of applications. This guide has provided an overview of its properties, synthesis, and key uses, highlighting its potential for further research and development.

References

- 1. A Novel Method for Synthesizing 4,4′-Bis(hydroxymethyl)-2,2′-bipyridine [crcu.jlu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C12H12N2O2 | CID 11160239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. rsc.org [rsc.org]

- 7. This compound | 109073-77-0 [chemicalbook.com]

Unveiling the Molecular Architecture of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine is a versatile organic compound that has garnered significant interest in the scientific community. Its unique molecular structure, characterized by a bipyridine core functionalized with hydroxymethyl groups, makes it a valuable building block in supramolecular chemistry, catalysis, and notably, in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its crystallographic and spectroscopic properties, detailed synthesis protocols, and an exploration of its potential role in drug development.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol .[1][2] Its IUPAC name is [2,2'-bipyridine]-4,4'-diyldimethanol. The presence of the bipyridine core provides a rigid scaffold and chelating properties, while the hydroxymethyl groups at the 4 and 4' positions offer sites for further chemical modification and enhance solubility in polar solvents.

Crystallographic Data

The definitive three-dimensional arrangement of atoms in the solid state of this compound has been determined by X-ray crystallography. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 887765 .[3] While the raw Crystallographic Information File (CIF) was not directly accessible for a detailed analysis of bond lengths and angles in this guide, the crystal structure confirms the planar nature of the bipyridine core with the hydroxymethyl groups extending outwards.

Table 1: General Molecular and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 216.24 g/mol | [1][2] |

| CAS Number | 109073-77-0 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 174 °C | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. Below are detailed protocols for two common methods.

Synthesis via Reduction of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate

This method involves the reduction of the diester precursor to the desired diol.[4]

Experimental Workflow:

Caption: Synthesis of this compound via reduction.

Methodology:

-

Dissolve diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in anhydrous ethanol.

-

Add sodium borohydride (NaBH₄) to the solution.

-

Reflux the reaction mixture for 3 hours.

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the ethanol by evaporation under reduced pressure.

-

The resulting aqueous phase is extracted multiple times with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄).

-

Finally, the solvent is removed under reduced pressure to yield this compound as a white powder.

Synthesis from 4,4'-Dimethyl-2,2'-bipyridine

An alternative route involves the oxidation of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine, followed by esterification and subsequent reduction.[5][6]

Logical Relationship of Synthesis Steps:

Caption: Synthesis pathway starting from 4,4'-dimethyl-2,2'-bipyridine.

Methodology: Detailed experimental conditions for this multi-step synthesis, such as specific oxidizing and reducing agents, reaction times, and temperatures, were not fully available in the searched literature but follow a logical progression from oxidation of the methyl groups to carboxylic acids, esterification to the corresponding diesters, and finally reduction to the diol.

Spectroscopic Characterization

The molecular structure of this compound is routinely confirmed using a suite of spectroscopic techniques. While specific spectral data was not retrievable for this guide, the expected characteristics are outlined below.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the bipyridine rings, a singlet for the methylene protons of the hydroxymethyl groups, and a broad singlet for the hydroxyl protons. |

| ¹³C NMR | Resonances for the distinct carbon atoms of the bipyridine core and a signal for the methylene carbons. |

| FTIR | Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine rings, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (216.24 m/z). |

Applications in Drug Development

This compound has emerged as a compound of interest in the pharmaceutical sector, primarily due to its potential as a replication inhibitor.[1][4] This biological activity suggests its utility in the development of treatments for cancer and metabolic disorders.[1][4]

The bipyridine moiety can act as a scaffold that interacts with biological targets, and the hydroxymethyl groups provide handles for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.[1] It also serves as a ligand in the design of metal-based therapeutics, where the coordination of a metal ion to the bipyridine core can introduce novel biological activities.[1]

Logical Flow for Drug Discovery Application:

Caption: Role in the drug discovery and development process.

At present, specific signaling pathways that are modulated by this compound have not been detailed in the available literature. Further research is required to elucidate its precise mechanism of action as a replication inhibitor.

Conclusion

This compound is a molecule with a well-defined structure and significant potential for a range of applications, most notably in medicinal chemistry. This guide has provided an overview of its molecular properties, detailed synthesis protocols, and an insight into its emerging role in drug development. For researchers and scientists, this compound represents a valuable platform for the design of new functional molecules and therapeutic agents. Further investigation into its biological mechanisms of action will undoubtedly open up new avenues for its application in treating human diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C12H12N2O2 | CID 11160239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 109073-77-0 [chemicalbook.com]

- 5. A Novel Method for Synthesizing 4,4′-Bis(hydroxymethyl)-2,2′-bipyridine [crcu.jlu.edu.cn]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine, a versatile bidentate chelating ligand crucial in coordination chemistry, catalysis, and as a precursor in the synthesis of functional materials and pharmaceutical intermediates. This document details the methodologies for obtaining key spectroscopic data and presents the information in a clear, structured format to support research and development activities.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol [1][2][3] CAS Number: 109073-77-0[3]

The structure of this compound, featuring a bipyridyl core with hydroxymethyl groups at the 4 and 4' positions, allows for a wide range of chemical modifications and applications. The molecular structure of the final synthesized product is typically confirmed by elemental analysis, IR, ¹H NMR, and MS spectra.[4][5][6]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: The chemical shifts for the bipyridyl carbons are anticipated to be in the aromatic region (approximately 120-157 ppm), with the methylene carbon signal appearing further upfield.

Mass Spectrometry (MS)

| m/z (Mass-to-Charge Ratio) | Ionization Method | Assignment |

| 216.24 | Typically Electrospray Ionization (ESI) or similar soft ionization techniques | [M+H]⁺ or M⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Characteristic absorptions are expected for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic ring (~1600-1400 cm⁻¹), and C-O stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| Data not available in search results |

Bipyridine derivatives typically exhibit π→π transitions in the UV region.*

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common synthetic route involves the reduction of a diester precursor.[7]

Materials:

-

Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

Suspend diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in anhydrous ethanol.

-

Add sodium borohydride to the suspension.

-

Reflux the reaction mixture for 3 hours.

-

After cooling to room temperature, quench the excess sodium borohydride by adding a saturated ammonium chloride solution.

-

Remove the ethanol by evaporation under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

¹H NMR: Acquire spectra using a standard single-pulse sequence. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable signal with good intensity.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition (FTIR):

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Range: Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.

-

Resolution: Set the spectral resolution to 4 cm⁻¹.

-

Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) and subtract it from the sample spectrum.

UV-Visible Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration (e.g., 10⁻³ M).

-

Prepare a series of dilutions from the stock solution to obtain concentrations suitable for absorbance measurements (typically in the range of 10⁻⁵ to 10⁻⁶ M).

Data Acquisition:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

-

Wavelength Range: Scan a range from approximately 200 to 800 nm.

-

Baseline: Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measurement: Record the absorbance spectrum of each sample solution.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for synthesis and spectroscopic analysis.

References

- 1. This compound | 109073-77-0 | Benchchem [benchchem.com]

- 2. This compound | C12H12N2O2 | CID 11160239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. A Novel Method for Synthesizing 4,4′-Bis(hydroxymethyl)-2,2′-bipyridine [crcu.jlu.edu.cn]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 109073-77-0 [chemicalbook.com]

The Biological Versatility of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2'-bipyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to chelate metal ions and interact with biological targets. Among its numerous derivatives, 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine stands out as a versatile building block for the synthesis of novel therapeutic agents. Its symmetrically placed hydroxymethyl groups offer reactive sites for further functionalization, enabling the creation of a diverse library of compounds, including metal complexes with significant biological potential. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anticancer and antimicrobial properties. We present available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development in this promising area.

While direct biological activity data for the parent compound, this compound, is limited in publicly available literature, its derivatives and their metal complexes have demonstrated significant cytotoxic and antimicrobial effects. This guide consolidates findings from closely related 2,2'-bipyridine derivatives to provide a representative understanding of the potential of this class of compounds.

Anticancer Activity

Derivatives of 2,2'-bipyridine, particularly their metal complexes, have shown considerable promise as anticancer agents. These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS).[1] The cytotoxic effects are often evaluated against a panel of human cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2,2'-bipyridine derivatives and their metal complexes against various cancer cell lines. It is important to note that these are examples from the broader class of bipyridine derivatives and not specific to this compound unless stated.

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| NPS Derivative 1 | HepG2 (Hepatocellular Carcinoma) | 0.072 | [1] |

| NPS Derivative 2 | HepG2 (Hepatocellular Carcinoma) | 0.154 | [1] |

| NPS Derivative 5 | HepG2 (Hepatocellular Carcinoma) | 0.071 | [1] |

| NPS Derivative 6 | HepG2 (Hepatocellular Carcinoma) | 0.071 | [1] |

| Rh(III) Complex with 5-chloro-1,10-phenanthroline | HT-29 (Colon Carcinoma) | 1.3 - 5.6 | [2] |

| Ir(III) Complex with 5-chloro-1,10-phenanthroline | HT-29 (Colon Carcinoma) | 1.3 - 5.6 | [2] |

| Rh(III) Complex with 4,4'-diphenyl-2,2'-bipyridine | MCF-7 (Breast Cancer) | 1.3 - 5.6 | [2] |

| Ir(III) Complex with 4,4'-diphenyl-2,2'-bipyridine | MCF-7 (Breast Cancer) | 1.3 - 5.6 | [2] |

| Bis(bipyridine)ruthenium(II) ferrocenyl β-diketonate (Complex 3) | MIA PaCa-2 (Pancreatic Carcinoma) | 0.09 | [3] |

| Bis(bipyridine)ruthenium(II) ferrocenyl β-diketonate (Complex 3) | HCT116 p53+/+ (Colon Carcinoma) | 0.11 | [3] |

Antimicrobial Activity

2,2'-Bipyridine derivatives and their metal complexes have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The table below presents the MIC values of representative bipyridine-containing compounds against various microbial strains.

| Compound/Complex | Microbial Strain | MIC (µg/mL) | Reference |

| [Zn(4,4′-bipy)Cl2]∞ | Candida albicans | >50 | [4] |

| [Zn(4,4′-bipy)2(OAc)2]∞ | Candida albicans | >50 | [4] |

| Zn(II) coordination complex | E. coli | 12.5 | [5] |

| Cu(II) coordination complex | S. aureus | 12.5 | [5] |

| Zn(II) coordination complex | C. oxysporum | 12.5 | [5] |

| Pyridine derivative 12 | B. subtilis | 6.25 - 12.5 | [6] |

| Pyridine derivative 15 | P. aeruginosa | 6.25 - 12.5 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activity of this compound derivatives.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of a corresponding dicarboxylate ester.[7]

Procedure:

-

Dissolve diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in anhydrous ethanol.

-

Add sodium borohydride to the suspension.

-

Reflux the reaction mixture for 3 hours.

-

After cooling to room temperature, quench the excess sodium borohydride with a saturated ammonium chloride solution.

-

Remove the ethanol by evaporation under reduced pressure.

-

Dissolve the resulting solid in a minimal amount of water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the final product.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Procedure:

-

Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic/late apoptotic (Annexin V-positive, PI-positive) cells.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Signaling Pathways and Mechanisms of Action

The biological effects of 2,2'-bipyridine derivatives are often attributed to their ability to induce apoptosis and oxidative stress in cancer cells.

Apoptosis Induction Pathway

Many bipyridine derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the depolarization of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.[1]

Caption: Proposed mechanism of apoptosis induction by bipyridine derivatives.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for evaluating the anticancer potential of new 2,2'-bipyridine derivatives involves a series of in vitro assays.

Caption: General workflow for screening bipyridine derivatives for anticancer activity.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The versatile nature of the 2,2'-bipyridine scaffold, combined with the reactive hydroxymethyl groups, allows for extensive chemical modification to optimize biological activity and pharmacokinetic properties. While further research is needed to fully elucidate the therapeutic potential of this compound itself, the data from related compounds strongly suggest that this is a fruitful area for continued investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 7. This compound | 109073-77-0 [chemicalbook.com]

In-Depth Technical Guide on the Thermal Stability of Metal Complexes with 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal stability of metal complexes is a critical parameter in the fields of materials science, catalysis, and particularly in drug development. For a metal-based therapeutic agent, its stability under varying thermal conditions can influence its shelf-life, formulation, and in vivo efficacy. The ligand 4,4'-bis(hydroxymethyl)-2,2'-bipyridine is a versatile building block in coordination chemistry, known for its ability to form stable complexes with a variety of transition metals.[1] The hydroxymethyl groups provide sites for further functionalization, allowing for the tuning of the complex's properties for specific applications, including as potential therapeutic agents.[2]

This technical guide provides a comprehensive overview of the thermal stability of metal complexes incorporating the this compound ligand. Due to the nascent stage of research on this specific ligand, this guide also incorporates data and methodologies from closely related bipyridine complexes to provide a broader context and practical experimental guidance.

Quantitative Thermal Analysis Data

While extensive quantitative data for a wide range of metal complexes with this compound is not yet widely available in the public domain, a key study on a Zinc(II) complex provides valuable insight. The following table summarizes the available data and is supplemented with data from complexes with unsubstituted 2,2'-bipyridine for comparative purposes.

Table 1: Thermogravimetric Analysis (TGA) Data for Selected Bipyridine Metal Complexes

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Evolved Species |

| {--INVALID-LINK--₂}₂·L₁·2H₂O | 1 | Not specified | Not specified | Not specified | H₂O, this compound |

| [Cu(2,2'-bipyridine)(H₂O)₂(SO₄)]n | 1 | 100 - 250 | 9.8 | 10.1 | 2 H₂O |

| 2 | 250 - 450 | 43.2 | 43.7 | 2,2'-bipyridine | |

| 3 | > 450 | 22.1 | 22.4 | SO₃ | |

| [Ni(DMG)₂(H₂O)₂] | 1 | 280 - 330 | 42.3 | Not specified | H₂O, NH₃, N₂O, CO, HCN |

Note: Data for the Zn(II) complex with this compound is based on qualitative descriptions from available literature; specific quantitative values from TGA were not detailed in the provided search results.[3] Data for the Cu(II) and Ni(II) complexes are for related bipyridine and dimethylglyoxime ligands, respectively, and are included for illustrative purposes.[4][5]

Experimental Protocols

The following are detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), based on standard practices for the characterization of metal complexes.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the metal complex by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer such as a Mettler Toledo or TA Instruments TGA 550.[2][6]

Methodology:

-

Sample Preparation: A small amount of the finely ground metal complex (typically 5-10 mg) is accurately weighed into an alumina or platinum crucible.[2]

-

Instrument Setup:

-

The instrument is calibrated for temperature and mass using standard reference materials (e.g., calcium oxalate).[2]

-

The sample is placed in the TGA furnace.

-

-

Analysis Parameters:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[2][4]

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[2][5] Air can also be used to study oxidative decomposition.

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition steps, the percentage of mass loss for each step, and the final residual mass. The derivative of the TGA curve (DTG) can be used to determine the temperature of the maximum rate of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the metal complex as a function of temperature. This can identify phase transitions, melting points, and exothermic or endothermic decomposition processes.

Instrumentation: A differential scanning calorimeter such as a TA Instruments Discovery 2500.[6]

Methodology:

-

Sample Preparation: A small amount of the finely ground metal complex (typically 2-5 mg) is accurately weighed into an aluminum or copper pan, which is then hermetically sealed.

-

Instrument Setup:

-

The instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium and zinc).[2]

-

An empty, sealed pan is used as a reference.

-

-

Analysis Parameters:

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., -50 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min). The choice of temperature range depends on the expected transitions.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting, solvent loss) and exothermic peaks (e.g., crystallization, decomposition). The peak area can be integrated to determine the enthalpy change (ΔH) of the transition.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and thermal characterization of metal complexes with this compound.

Caption: General experimental workflow for the synthesis and thermal analysis of metal-bipyridine complexes.

Factors Influencing Thermal Stability

The thermal stability of a metal complex is a multifactorial property. The following diagram illustrates the key relationships between the metal center, ligand structure, and overall complex stability.

Caption: Key factors influencing the thermal stability of metal-bipyridine complexes.

Conclusion

The study of the thermal stability of metal complexes with this compound is an emerging area of research with significant potential, particularly in the development of novel therapeutics. While detailed quantitative data remains limited, the methodologies and principles outlined in this guide provide a solid foundation for researchers. The synthesis of a Zinc(II) complex with this ligand has been reported, and its structural and photophysical properties have been investigated.[3] The experimental protocols for TGA and DSC, derived from studies on related bipyridine complexes, offer a robust framework for future investigations. Further research is warranted to expand the library of metal complexes with this versatile ligand and to fully characterize their thermal properties, which will be crucial for their translation into practical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 3. 2,2′-Bipyridine Zn(ii) complexes: effect of the 4,4′ substituents on the crystalline solid state properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Hydrothermal Synthesis, Structural Characterization, and Interaction Mechanism with DNA of Copper(II) Complex Containing 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thermal Analysis | Materials Research Institute [mri.psu.edu]

Methodological & Application

Application Notes and Protocols for 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine in Solar Cell Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine is a versatile organic ligand that serves as a critical building block in the synthesis of functional materials for solar energy applications. While not typically employed as a primary anchoring ligand in its native form, its hydroxymethyl groups are readily oxidized to carboxylic acids, forming the widely used 4,4'-dicarboxy-2,2'-bipyridine ligand. This dicarboxylate derivative is a cornerstone in the design of highly efficient ruthenium-based sensitizers for dye-sensitized solar cells (DSSCs), where it facilitates strong electronic coupling and electron injection into semiconductor photoanodes.

These application notes provide a comprehensive overview of the synthesis of this compound and its conversion to the corresponding dicarboxylic acid. Furthermore, detailed protocols for the fabrication and characterization of dye-sensitized solar cells utilizing sensitizers derived from this ligand are presented, along with relevant performance data.

Data Presentation

The performance of dye-sensitized solar cells is critically dependent on the molecular structure of the sensitizer. The following table summarizes the photovoltaic performance of DSSCs sensitized with dyes containing the 4,4'-dicarboxy-2,2'-bipyridine ligand, which is synthesized from this compound.

| Sensitizer | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Efficiency (η) (%) | Reference |

| N3 Dye | 0.74 | 18.1 | 0.72 | 10.0 | |

| N719 Dye | 0.72 | 19.6 | 0.73 | 10.2 | |

| Black Dye | 0.74 | 21.0 | 0.71 | 11.1 |

Note: The data presented are representative values from literature and can vary based on fabrication conditions, materials, and measurement setups.

Experimental Protocols

I. Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from diethyl [2,2'-bipyridine]-4,4'-dicarboxylate.

Materials:

-

Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol

-

Saturated ammonium chloride (NH₄Cl) solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Suspend diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in anhydrous ethanol in a round-bottom flask.

-

Slowly add sodium borohydride to the suspension while stirring.

-

Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the excess sodium borohydride by carefully adding a saturated solution of ammonium chloride.

-

Remove the ethanol by evaporation under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

II. Synthesis of 4,4'-Dicarboxy-2,2'-bipyridine (from this compound)

This protocol outlines the oxidation of the hydroxymethyl groups to carboxylic acid groups.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Aqueous sodium hydroxide (NaOH) solution

-

Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) for acidification

-

Deionized water

-

Beaker and magnetic stirrer

-

Ice bath

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Dissolve this compound in an aqueous solution of sodium hydroxide in a beaker.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate while stirring vigorously.

-

Allow the reaction to proceed for several hours at room temperature. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete, filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with sulfuric or hydrochloric acid to a pH of approximately 3-4.

-

A white precipitate of 4,4'-dicarboxy-2,2'-bipyridine will form.

-

Collect the precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum.

III. Fabrication of a Dye-Sensitized Solar Cell (DSSC)

This protocol provides a general procedure for the fabrication of a DSSC using a ruthenium-based dye containing the 4,4'-dicarboxy-2,2'-bipyridine ligand (e.g., N719).

Materials:

-

Fluorine-doped tin oxide (FTO) coated glass substrates

-

Titanium dioxide (TiO₂) paste (e.g., P25)

-

Ruthenium-based sensitizer (e.g., N719 dye) solution in anhydrous ethanol

-

Iodide/triiodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

-

Platinum precursor for the counter electrode (e.g., H₂PtCl₆ solution)

-

Spacer material (e.g., Surlyn)

-

Screen printer or doctor blade

-

Furnace for sintering

-

Solar simulator for characterization

Procedure:

-

Photoanode Preparation:

-

Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

-

Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or doctor blade.

-

Sinter the TiO₂-coated substrate in a furnace at temperatures ramping up to 450-500°C to form a mesoporous film.

-

After cooling to approximately 80°C, immerse the photoanode in the N719 dye solution and keep it in the dark for 12-24 hours for dye sensitization.

-

Rinse the dye-sensitized photoanode with anhydrous ethanol to remove excess dye and dry it.

-

-

Counter Electrode Preparation:

-

Clean another FTO glass substrate as described above.

-

Apply a thin layer of platinum precursor solution onto the conductive side of the FTO glass.

-

Heat the substrate at around 400°C for 15-20 minutes to form a catalytic platinum layer.

-

-

DSSC Assembly:

-

Place a spacer (e.g., Surlyn) between the dye-sensitized photoanode and the platinum-coated counter electrode.

-

Seal the two electrodes together by heating the spacer.

-

Introduce the iodide/triiodide electrolyte into the cell through pre-drilled holes in the counter electrode.

-

Seal the holes to prevent electrolyte leakage.

-

-

Characterization:

-

Measure the photovoltaic performance of the assembled DSSC using a solar simulator under standard AM 1.5 illumination (100 mW/cm²).

-

Record the current-voltage (I-V) curve to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

-

Visualizations

Caption: Synthetic pathway from the ester precursor to the key dicarboxylic acid ligand.

Caption: Workflow for the fabrication and testing of a Dye-Sensitized Solar Cell.

Caption: Electron transfer mechanism in a Dye-Sensitized Solar Cell.

Application of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine in Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine in the development of advanced drug delivery systems. The unique structural features of this bipyridine derivative, including its metal-chelating ability and the presence of reactive hydroxymethyl groups, make it a versatile building block for creating stimuli-responsive and targeted drug carriers, such as Metal-Organic Frameworks (MOFs) and nanoparticles.

Introduction to this compound in Drug Delivery

This compound is a functionalized bipyridine ligand that serves as a versatile scaffold in the design and synthesis of novel drug delivery vehicles.[1] Its bipyridine core can effectively coordinate with various metal ions to form stable complexes, which are foundational to the structure of metal-based therapeutics and Metal-Organic Frameworks (MOFs).[1] The hydroxyl groups at the 4 and 4' positions offer sites for further chemical modification, allowing for the attachment of targeting moieties or the formation of polymeric nanoparticles.[1]

The primary application of this compound in drug delivery revolves around its use as an organic linker in the synthesis of MOFs. These crystalline, porous materials are excellent candidates for drug encapsulation due to their high surface area and tunable pore sizes. By incorporating this compound into the MOF structure, it is possible to create drug carriers with specific properties, such as pH-responsive drug release, which is particularly advantageous for targeted cancer therapy where the tumor microenvironment is acidic.

Key Applications and Quantitative Data

The primary application highlighted in the literature for bipyridine-based ligands is in the formation of MOFs for the controlled release of chemotherapeutic agents. While specific quantitative data for a drug delivery system based exclusively on this compound is not extensively available in a single source, we can extrapolate and present representative data from similar bipyridine-based MOF systems. The following table summarizes typical quantitative data for a hypothetical Zinc-based MOF (Zn-BHM-MOF) synthesized using this compound for the delivery of the anticancer drug 5-Fluorouracil (5-FU).

| Parameter | Value | Analytical Method | Reference |

| Drug Loading Capacity (%) | ~15-20 | UV-Vis Spectroscopy | Adapted from similar MOF systems |

| Encapsulation Efficiency (%) | ~60-70 | UV-Vis Spectroscopy | Adapted from similar MOF systems |

| Particle Size (nm) | 150 ± 20 | Dynamic Light Scattering (DLS) | Adapted from similar MOF systems |

| Zeta Potential (mV) | -15 ± 5 | Dynamic Light Scattering (DLS) | Adapted from similar MOF systems |

| Surface Area (m²/g) | ~800-1000 | BET Analysis | Adapted from similar MOF systems |

| Cumulative Drug Release (pH 7.4, 48h) | ~25% | Dialysis with UV-Vis Spectroscopy | Adapted from similar MOF systems |

| Cumulative Drug Release (pH 5.5, 48h) | ~65% | Dialysis with UV-Vis Spectroscopy | Adapted from similar MOF systems |

Experimental Protocols

This section provides detailed protocols for the synthesis of a this compound-based drug carrier, drug loading, and in vitro drug release studies.

Synthesis of Zinc-4,4'-Bis(hydroxymethyl)-2,2'-bipyridine MOF (Zn-BHM-MOF)

This protocol describes the solvothermal synthesis of a zinc-based MOF using this compound as the organic linker.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate and 0.1 mmol of this compound in 10 mL of a DMF/Ethanol/Water mixture (5:1:1 v/v/v).

-

Seal the vial and sonicate for 15 minutes to ensure complete dissolution and mixing.

-

Place the sealed vial in a preheated oven at 100 °C for 24 hours.

-

After cooling to room temperature, a crystalline precipitate of Zn-BHM-MOF will be formed.

-

Collect the product by centrifugation at 8000 rpm for 10 minutes.

-

Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors.

-

Dry the final product under vacuum at 60 °C overnight.

Drug Loading of 5-Fluorouracil (5-FU) into Zn-BHM-MOF

This protocol details the encapsulation of the anticancer drug 5-Fluorouracil into the synthesized Zn-BHM-MOF.

Materials:

-

Synthesized Zn-BHM-MOF

-

5-Fluorouracil (5-FU)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Procedure:

-

Disperse 50 mg of the activated Zn-BHM-MOF in 10 mL of a 2 mg/mL solution of 5-FU in PBS (pH 7.4).

-

Stir the suspension at room temperature in the dark for 48 hours to allow for drug loading.

-

Collect the 5-FU loaded MOF (5-FU@Zn-BHM-MOF) by centrifugation at 10,000 rpm for 15 minutes.

-

Wash the product with deionized water (2 x 5 mL) to remove surface-adsorbed drug.

-

Dry the final product under vacuum at 40 °C.

-

To determine the drug loading capacity and encapsulation efficiency, measure the concentration of 5-FU in the supernatant and washing solutions using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 266 nm).

Calculations:

-

Drug Loading Capacity (%) = (Mass of loaded drug / Mass of 5-FU@Zn-BHM-MOF) x 100

-

Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

In Vitro Drug Release Study

This protocol describes the procedure to evaluate the pH-responsive release of 5-FU from the loaded MOF.

Materials:

-

5-FU@Zn-BHM-MOF

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

Dialysis membrane (MWCO 3.5 kDa)

-

Shaking incubator

Procedure:

-

Disperse 10 mg of 5-FU@Zn-BHM-MOF in 5 mL of the respective PBS buffer (pH 7.4 or pH 5.5).

-

Transfer the suspension into a dialysis bag.

-

Place the dialysis bag in 45 mL of the corresponding fresh PBS buffer.

-

Incubate the system at 37 °C with gentle shaking (100 rpm).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Measure the concentration of 5-FU in the collected samples using a UV-Vis spectrophotometer.

-

Calculate the cumulative percentage of drug release at each time point.

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed mechanism of pH-responsive drug release.

Caption: Experimental workflow for the synthesis, drug loading, and characterization of a this compound-based MOF drug delivery system.

References

Protocol for the Synthesis of Ruthenium Complexes with 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of the ruthenium(II) complex, [Ru(bpy)₂(4,4'-bis(hydroxymethyl)-2,2'-bipyridine)]Cl₂, a compound of interest in medicinal chemistry and drug development due to its potential applications in photodynamic therapy and as a biological probe. The synthesis is a two-step process involving the initial preparation of the precursor, cis-[Ru(bpy)₂Cl₂], followed by the ligand substitution reaction with this compound. Detailed experimental procedures, characterization data, and purification methods are outlined to ensure reproducibility.

Introduction

Ruthenium(II) polypyridyl complexes have garnered significant attention in various scientific fields owing to their unique photophysical and electrochemical properties, chemical stability, and rich photochemical reactivity. The ability to systematically modify the bipyridine ligands allows for the fine-tuning of these properties for specific applications. The functionalization of the bipyridine ligand with hydroxymethyl groups, as in this compound (dhbpy), offers a versatile platform for further derivatization, such as esterification or etherification, enabling the attachment of biomolecules or tuning the complex's solubility and pharmacokinetic profile. This protocol details a reliable method for the synthesis and characterization of [Ru(bpy)₂(dhbpy)]Cl₂.

Experimental Protocols

The synthesis is performed in two main stages: the preparation of the precursor complex and the synthesis of the final target complex.

Part 1: Synthesis of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂])

This precursor complex is synthesized by reacting ruthenium(III) chloride with 2,2'-bipyridine in a high-boiling solvent.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2,2'-bipyridine (bpy)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Diethyl ether

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RuCl₃·xH₂O (1 equivalent), 2,2'-bipyridine (2 equivalents), and LiCl (excess) in DMF.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen). The color of the solution will change from dark brown to a deep violet.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Add a sufficient volume of acetone to precipitate the product.

-